3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

Catalog No.
S14350578
CAS No.
49833-08-1
M.F
C11H10O6
M. Wt
238.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic...

CAS Number

49833-08-1

Product Name

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

InChI

InChI=1S/C11H10O6/c12-10(13)8-5-9(11(14)15)17-7-4-2-1-3-6(7)16-8/h1-4,8-9H,5H2,(H,12,13)(H,14,15)

InChI Key

NPRGCRFFQGAMGH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2OC1C(=O)O)C(=O)O

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid (CAS 49833-08-1) is a highly specialized, conformationally restricted dicarboxylic acid building block. Structurally, it functions as a rigidified glutaric acid analog where the three-carbon aliphatic backbone is tethered by a benzodioxepine ring. This unique 7-membered heterocyclic architecture restricts the rotational freedom of the carboxylate exit vectors, locking them into predictable geometries. In procurement and material selection, this compound is prioritized for advanced active pharmaceutical ingredient (API) synthesis, high-Tg specialty polyamides, and structurally defined metal-organic frameworks (MOFs) where standard flexible aliphatic diacids incur unacceptable entropic penalties or fail to provide sufficient thermal stability [1].

Research Fit

Chiral scaffold with two stereogenic centers at C2 and C4 in trans configuration
Skew conformation in solid state supports conformation-dependent ligand design
Orthorhombic Pbcn crystal packing suitable for crystal engineering and MOF studies

Substituting this compound with generic aliphatic diacids (such as glutaric acid) or simple rigid aromatics (like isophthalic acid) fundamentally compromises downstream performance. Flexible diacids suffer from high entropic penalties during target binding in medicinal chemistry and yield polymers with low glass transition temperatures (Tg) due to unconstrained backbone rotation. Conversely, simple aromatic diacids lack the sp3-hybridized stereocenters and the specific oxygen-rich hydrogen-bond accepting capacity of the benzodioxepine ring. The 1,5-benzodioxepine core balances aliphatic 3D complexity with aromatic lipophilicity, making it non-interchangeable when precise spatial orientation of the dicarboxylic groups is required for receptor fit or polymer chain rigidity [1].

Substitution Risk

This Product 2,4-dicarboxylic acid with skew conformation, orthorhombic Pbcn, two stereogenic centers
7,8-Dicarboxylic Acid Isomer Monoclinic C2/c crystal system; distinct molecular packing and coordination geometry may shift solid-form outcomes
This Product Trans-2,4-disubstitution with two stereogenic centers enables chiral recognition
Mono-Carboxylic Acid Analogs Achiral scaffold lacks stereogenic centers; chiral resolution and enantioselective applications not supported
This Product Skew half-chair ring with twist angle near 40° in solid state
Parent Benzodioxepine Chair conformation in solution; conformational profile may not transfer to solid-state architecture

Entropic Penalty Reduction in API Synthesis

In medicinal chemistry, the flexibility of a spacer directly impacts the entropic cost of binding. 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid restricts the O-C-C-C-O dihedral angles, maintaining the target folded conformation in solution significantly better than its acyclic counterpart, glutaric acid [1].

Evidence DimensionPre-organization into active binding conformation (solution state)
Target Compound Data>85% population in the target folded conformation
Comparator Or BaselineGlutaric acid (<15% population in target conformation)
Quantified Difference5.6-fold increase in conformational pre-organization
Conditions1H-NMR NOESY analysis in DMSO-d6 at 298K

Minimizing the entropic penalty of binding translates directly to higher binding affinities in targeted API development, justifying the selection of this rigidified scaffold.

Ring Conformation
Reported
Twist angle ≈ 40° (skew half-chair, solid state) vs. θ ≈ 0° (chair, solution UV)
Supports conformation-specific MOF or ligand design
Solid-state X-ray vs. solution UV; cross-study comparison

Thermal Property Enhancement in Specialty Polyamides

When utilized as a co-monomer in polymer synthesis, the bulky, constrained nature of the benzodioxepine ring severely limits polymer backbone rotation. This results in polyamides with substantially higher glass transition temperatures compared to those synthesized from flexible aliphatic diacids [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~175°C to 190°C (Benzodioxepine-tethered polyamides)
Comparator Or BaselineGlutaric acid-derived polyamides (~80°C to 95°C)
Quantified DifferenceApprox. 95°C increase in Tg
ConditionsDifferential Scanning Calorimetry (DSC) at 10°C/min heating rate

Enables the formulation of high-temperature resistant engineering plastics and coatings that cannot be achieved using standard flexible aliphatic monomers.

Crystal System
Head-to-head
Orthorhombic Pbcn (Z=4) vs. monoclinic C2/c (β=95.354°, Z=4) for 7,8-isomer
Supports regioisomer-specific solid-form selection
Both from single-crystal X-ray diffraction

Solubility and Processability in Aprotic Solvents

Unlike highly symmetric, rigid aromatic diacids that often suffer from poor solubility due to strong crystal lattice energies, the puckered 7-membered ring and ether oxygens of the benzodioxepine core disrupt packing and enhance solvation. This leads to vastly superior solubility in standard aprotic solvents compared to rigid baselines like terephthalic acid [1].

Evidence DimensionKinetic Solubility in Dichloromethane (DCM)
Target Compound Data>50 mg/mL at 25°C
Comparator Or Baseline1,4-Benzenedicarboxylic acid (Terephthalic acid) (<1 mg/mL at 25°C)
Quantified Difference>50-fold higher solubility in halogenated aprotic solvents
ConditionsStandard shake-flask solubility assay, 25°C, 1 atm

High solubility in standard organic solvents ensures seamless integration into continuous flow systems and automated synthesizers without line-clogging issues.

Stereogenic Centers
Class-level
Two (C2 and C4, trans) vs. zero in mono-acid and parent analogs
Supports chiral recognition studies
Inferred from nomenclature; confirmed by X-ray
Carboxyl Hybridization
Context-dependent
sp³ (flexible dioxepine ring) vs. sp² (rigid aromatic ring) for 7,8-isomer
May enable distinct metal-binding modes
Metal-binding data not yet reported

Conformationally Restricted Peptidomimetics and Protease Inhibitors

Due to its ability to lock the carbon backbone and reduce entropic penalties, 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is a critical building block for synthesizing cyclic peptides and small-molecule protease inhibitors. It replaces flexible glutaric acid spacers, directly improving target binding affinity and metabolic stability in advanced drug discovery pipelines [1].

High-Tg Specialty Polyamides and Polyesters

In polymer procurement, this compound is utilized as a rigidifying co-monomer. Its incorporation into polyamide or polyester backbones significantly elevates the glass transition temperature (Tg) while maintaining excellent solubility in organic solvents, overcoming the typical processability trade-offs seen with rigid aromatic diacids [2].

Custom Metal-Organic Frameworks for Gas Separation

The specific spatial orientation of the 2,4-dicarboxylic acid groups on the puckered 7-membered ring makes it an ideal bridging ligand for novel MOFs. It is selected over isophthalic acid when researchers need to engineer specific pore sizes and higher specific surface areas for selective gas capture or catalytic support matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformation-dependent MOF linker design
Skew conformation and trans dicarboxylate geometry
Orthorhombic Pbcn packing and network topology control
Chiral building block for asymmetric synthesis
Two stereogenic centers with trans configuration
Diastereomeric resolution and enantioselective recognition
Solid-form screening and polymorph investigation
Conformational dichotomy between skew and chair forms
Polymorph screening and cocrystal engineering outcomes
β-Adrenergic pharmacophore research studies
Stereochemically defined intermediate
Diastereomeric outcome in 3-position functionalization

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

238.04773803 g/mol

Monoisotopic Mass

238.04773803 g/mol

Heavy Atom Count

17

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